5-(Bromomethyl)-2,4,6-trichloropyrimidine

Description

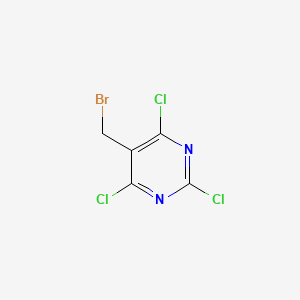

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2,4,6-trichloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl3N2/c6-1-2-3(7)10-5(9)11-4(2)8/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJKSXNANQVPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(N=C1Cl)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282564 | |

| Record name | 5-(bromomethyl)-2,4,6-trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-37-6 | |

| Record name | 5-(Bromomethyl)-2,4,6-trichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 26539 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26539 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(bromomethyl)-2,4,6-trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2,4,6-trichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromomethyl 2,4,6 Trichloropyrimidine and Analogous Structures

Strategies for Synthesis of the 2,4,6-Trichloropyrimidine (B138864) Core

The formation of the 2,4,6-trichloropyrimidine core is a foundational step in the synthesis of the target molecule. A prevalent and historically significant method involves the chlorination of barbituric acid and its derivatives using phosphorus-based reagents.

Barbituric Acid-Derived Chlorination Approaches with Phosphorus Reagents

A robust and widely employed method for the synthesis of 2,4,6-trichloropyrimidine is the reaction of barbituric acid with phosphorus oxychloride (POCl₃). This reaction effectively replaces the hydroxyl groups of the barbituric acid tautomers with chlorine atoms. The process is often carried out in the presence of a tertiary amine, such as dimethylaniline, and may require elevated temperatures to proceed to completion. An alternative approach involves a two-step process where barbituric acid is first treated with phosphorus oxychloride and subsequently with phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. This two-step method can offer advantages in terms of yield and process scalability, achieving yields of 80% to 95%.

| Starting Material | Reagents | Key Conditions | Product | Yield |

| Barbituric Acid | 1. POCl₃ 2. PCl₅ (or PCl₃/Cl₂) | Two-step reaction, temperatures ranging from 70°C to 115°C for the first step. | 2,4,6-Trichloropyrimidine | 80-95% |

| Barbituric Acid | POCl₃, Dimethylaniline | Reflux | 2,4,6-Trichloropyrimidine | ~85% |

Introduction of the Bromomethyl Moiety at the C-5 Position

With the 2,4,6-trichloropyrimidine core in hand, the next critical phase is the introduction and functionalization of a one-carbon unit at the C-5 position to ultimately form the bromomethyl group. This can be achieved through direct bromination of a methyl-substituted pyrimidine (B1678525) or via a formyl precursor.

Selective Bromination Reactions of Methyl-Substituted Pyrimidines

A direct and efficient method for the synthesis of 5-(bromomethyl)-2,4,6-trichloropyrimidine involves the radical bromination of 2,4,6-trichloro-5-methylpyrimidine. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions. This method, a variation of the Wohl-Ziegler reaction, selectively brominates the methyl group at the benzylic-like position, leaving the chlorinated pyrimidine ring intact. wiley-vch.de The progress of the reaction can be monitored by techniques such as GC-MS to ensure completion, which may take up to 36 hours. wiley-vch.de

| Starting Material | Reagents | Initiator | Solvent | Product |

| 2,4,6-Trichloro-5-methylpyrimidine | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | This compound |

Vilsmeier-Haack Reaction for C-5 Functionalization (Relevance to Formyl Precursors)

An alternative strategy for functionalizing the C-5 position involves the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the pyrimidine ring, creating 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558). The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent. chemistrysteps.com This reaction is particularly effective for electron-rich aromatic and heteroaromatic substrates. chemistrysteps.com The resulting aldehyde can then be reduced to a hydroxymethyl group, which in turn can be converted to the desired bromomethyl group through standard functional group transformation protocols, for instance, by reaction with a brominating agent like phosphorus tribromide or hydrobromic acid.

Regioselective Functionalization Techniques in Pyrimidine Synthesis

The synthesis of polysubstituted pyrimidines often requires precise control over the position of functionalization, a concept known as regioselectivity. In the context of 2,4,6-trichloropyrimidine, the three chlorine atoms exhibit different reactivities towards nucleophilic substitution. This differential reactivity can be exploited to selectively introduce various substituents at specific positions. For instance, the chlorine at the C-4 position is generally the most reactive, followed by the C-2 and then the C-6 positions. By carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile, a stepwise and regioselective replacement of the chlorine atoms can be achieved. This principle is fundamental in building complex molecular architectures based on the pyrimidine scaffold.

Application of Green Chemistry Principles in Halogenated Pyrimidine Synthesis

The synthesis of halogenated pyrimidines, while synthetically valuable, often involves the use of hazardous reagents and solvents. In recent years, there has been a growing emphasis on incorporating the principles of green chemistry to make these processes more environmentally benign. This includes the development of methodologies that reduce waste, use safer solvents, and improve energy efficiency. For instance, research into the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde has explored the use of phase transfer catalysts to enhance reaction efficiency and minimize the use of harsh conditions. Furthermore, the development of one-pot synthetic methodologies, which combine multiple reaction steps into a single operation, can significantly reduce solvent usage and waste generation. The broader application of green chemistry in heterocyclic synthesis also includes the use of alternative energy sources like microwave irradiation and the development of catalytic systems that are reusable and metal-free, all of which contribute to more sustainable chemical manufacturing.

Reactivity Profiles and Chemical Transformations of 5 Bromomethyl 2,4,6 Trichloropyrimidine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the presence of three chlorine atoms, makes the molecule highly susceptible to nucleophilic attack. beilstein-journals.org Additionally, the bromomethyl group provides a classic site for SN2-type reactions.

The carbon-bromine bond in the 5-(bromomethyl) moiety is a primary site for nucleophilic substitution. This benzylic-like bromide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles, including soft nucleophiles like organochalcogen anions (e.g., thiolates, RS⁻, and selenolates, RSe⁻).

The reaction proceeds via a standard SN2 mechanism, where the nucleophilic chalcogen anion attacks the electrophilic methylene (B1212753) carbon, displacing the bromide ion. This transformation is a reliable method for introducing sulfur or selenium-containing functional groups onto the pyrimidine scaffold. These reactions are typically carried out in polar aprotic solvents with a suitable base to generate the organochalcogen anion in situ from the corresponding thiol or selenol.

Reaction with Thiolates: R-SH + Base → R-S⁻ + [H-Base]⁺

SN2 Substitution: R-S⁻ + Cl₃(C₄N₂)CH₂Br → Cl₃(C₄N₂)CH₂-SR + Br⁻

Analogous reactions with sodium arylsulfinates have been reported on similar 5-bromo-6-bromomethyl pyrimidine systems, leading to the formation of sulfonylmethyl derivatives, demonstrating the high reactivity of the bromomethyl group towards sulfur nucleophiles. scispace.com

Halogenated pyrimidines are well-established substrates for nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effect of the ring nitrogen atoms. beilstein-journals.orgresearchgate.net In 5-(bromomethyl)-2,4,6-trichloropyrimidine, the chlorine atoms at the C2, C4, and C6 positions can be sequentially or selectively replaced by various nucleophiles such as amines, alkoxides, and thiolates.

Kinetic studies on the parent 2,4,6-trichloropyrimidine (B138864) have established a clear hierarchy of reactivity among the chlorine atoms. The C2 position, being flanked by two electron-withdrawing nitrogen atoms, is the most activated and typically undergoes substitution first. zenodo.org The C4 and C6 positions are electronically equivalent and less reactive than the C2 position but are still susceptible to displacement under appropriate conditions. zenodo.org

Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

| Nucleophile | Reagents & Conditions | Typical Product |

|---|---|---|

| Primary/Secondary Amines | R¹R²NH, Et₃N or K₂CO₃, BuOH or DMSO, 75-95 °C | Substitution of one or more Cl atoms with -NR¹R² |

| Alcohols/Alkoxides | R-OH, NaH or K₂CO₃, THF or Dioxane, elevated temp. | Substitution of one or more Cl atoms with -OR |

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemistry.

Regioselectivity on the pyrimidine ring is primarily governed by electronic effects. As established, the C2 position is the most electrophilic site for SNAr, followed by the C4 and C6 positions. zenodo.org Therefore, reactions with one equivalent of a nucleophile under controlled conditions will preferentially yield the 2-substituted product. Achieving substitution at the C4 or C6 positions often requires forcing conditions or the prior blocking of the C2 position. The presence of the C5-bromomethyl group and the C5-position itself being unsubstituted can also exert steric and electronic influences on the relative reactivity of the adjacent C4 and C6 positions. beilstein-journals.orgnih.gov

Chemoselectivity refers to the preferential reaction of a nucleophile with one functional group over another. The molecule possesses two distinct types of electrophilic sites: the sp³-hybridized carbon of the bromomethyl group (prone to SN2) and the sp²-hybridized carbons of the pyrimidine ring (prone to SNAr). The outcome of a reaction is dependent on the nature of the nucleophile and the reaction conditions. Generally, SN2 reactions at a primary benzylic-like bromide are kinetically faster than SNAr reactions. Therefore, soft, non-basic nucleophiles under mild conditions are expected to react selectively at the bromomethyl group. Conversely, forcing conditions (high temperatures) and the use of hard nucleophiles or strong bases, which favor the SNAr mechanism, can promote substitution at the pyrimidine ring. dalalinstitute.comnih.gov

Carbon-Carbon Bond Forming Reactions

Modern cross-coupling methodologies provide powerful tools for modifying the pyrimidine core by forming new carbon-carbon bonds, significantly expanding the structural diversity of accessible derivatives.

The chlorine atoms on the pyrimidine ring serve as effective handles for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide. nih.govmdpi.com Halogenated pyrimidines are excellent substrates for this reaction. researchgate.net Research on 2,4-dichloropyrimidines has shown that Suzuki coupling can be performed with high regioselectivity, often favoring substitution at the C4 position under specific catalytic conditions. bohrium.com This methodology allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups onto the pyrimidine nucleus. researchgate.netbohrium.com

The Buchwald-Hartwig amination is a complementary palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with amines. nih.govmdpi.com This provides an alternative and often milder route to the amino-substituted pyrimidines that can also be obtained via SNAr.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Electrophile |

| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) | Nucleophile source |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates catalytic cycle |

| Ligand | PPh₃, SPhos, or other phosphine (B1218219) ligands | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid |

While the bromomethyl group is not directly involved in olefination, it serves as a synthetic precursor to the corresponding aldehyde, 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558). This transformation can be achieved through methods such as the Kornblum oxidation (using DMSO) or hydrolysis to the alcohol followed by oxidation.

Once formed, the aldehyde is a key intermediate for olefination reactions like the Wittig reaction . nih.gov This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) to form an alkene, with triphenylphosphine (B44618) oxide as a byproduct. nih.gov This two-step sequence effectively converts the C-Br bond of the starting material into a C=C double bond, allowing for the introduction of vinyl and substituted vinyl groups at the C5 position of the pyrimidine ring. One-pot methodologies involving Wittig olefination have been successfully applied to 2,4,6-trichloropyrimidine-5-carbaldehyde, demonstrating the viability of this approach for creating vinylpyrimidine derivatives.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,6-trichloropyrimidine |

| 2,4-dichloropyrimidine |

| 5-chloro-2,4,6-trifluoropyrimidine |

| 2,4,6-trichloropyrimidine-5-carbaldehyde |

Advanced Analytical Characterization Techniques for 5 Bromomethyl 2,4,6 Trichloropyrimidine and Its Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of chemical compounds. By interacting with molecules using various forms of electromagnetic radiation, these methods can reveal information about the electronic environment of atoms, the nature of chemical bonds, and the presence of specific functional groups.

For instance, the characterization of 4,5,6-trichloropyrimidine-2-carboxamide provides a clear example of how NMR is applied. mdpi.com In ¹H NMR, the protons of the amide group appear as broad singlets. mdpi.com In ¹³C NMR, the signals for each unique carbon atom, including the quaternary carbons of the pyrimidine (B1678525) ring and the carbonyl carbon, can be identified and assigned. mdpi.com

| Technique | Description of Findings for 4,5,6-trichloropyrimidine-2-carboxamide |

|---|---|

| ¹H NMR | In acetone-d₆, two broad singlets were observed at 8.04 ppm and 7.32 ppm, assigned to the diastereotopic protons of the amide functionality. mdpi.com |

| ¹³C NMR | In acetone-d₆, four quaternary carbon resonances were identified at 161.9, 160.6, 155.8, and 131.1 ppm. The signal at 160.6 ppm is characteristic of an amide C=O group. mdpi.com |

Furthermore, for derivatives containing other NMR-active nuclei, such as selenium, ⁷⁷Se NMR spectroscopy can be a valuable tool. ⁷⁷Se is a spin-1/2 nucleus and provides a very wide chemical shift range, making it highly sensitive to the local electronic environment of the selenium atom. huji.ac.ilnorthwestern.edunetlify.app This technique is extensively used for the characterization of organoselenium compounds, including those incorporated into biological systems. huji.ac.ilnih.gov It can provide information on selenium's oxidation state and bonding environment, which would be crucial for characterizing selenium-containing derivatives of 5-(bromomethyl)-2,4,6-trichloropyrimidine. huji.ac.ilnih.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique particularly useful for analyzing molecules that are prone to fragmentation.

The utility of MALDI-TOF has been demonstrated in the characterization of pyrimidine derivatives. For example, the analysis of 4,5,6-trichloropyrimidine-2-carboxamide by MALDI-TOF MS confirmed its molecular formula. mdpi.com This technique is valuable for verifying the successful synthesis of a target compound by confirming its expected molecular weight. mdpi.com

Interestingly, pyrimidine derivatives themselves can be used to facilitate MALDI-MS analysis. 2-hydrazinopyrimidine (B184050) has been employed as a derivatizing reagent and co-matrix to improve the sensitive analysis of oligosaccharides. nih.govresearchgate.net This derivatization enhances the ionization efficiency of the target molecules, leading to a significant increase in signal intensity in the MALDI spectrum. nih.govresearchgate.net This application highlights the versatile roles that pyrimidine-based structures can play in advanced analytical chemistry.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum.

For a compound like this compound, IR spectroscopy would be expected to show characteristic absorptions for C-Cl, C-Br, and C-N bonds, as well as vibrations associated with the pyrimidine ring. In the case of its derivatives, new characteristic peaks appear. For example, the IR spectrum of 4,5,6-trichloropyrimidine-2-carboxamide shows distinct stretching frequencies indicative of the newly introduced amide group. mdpi.com

| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) for 4,5,6-trichloropyrimidine-2-carboxamide |

|---|---|---|

| Amide (N-H) | Stretching | 3402, 3291, 3219, 3167 mdpi.com |

| Carbonyl (C=O) | Stretching | 1686 mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While it is less specific for structure determination than NMR or IR, it is highly effective for quantitative analysis and for studying properties related to a molecule's electronic structure, such as its acid-base behavior.

The pyrimidine ring contains nitrogen atoms which can be protonated in acidic media. UV-Vis spectroscopy is an excellent method to study these protonation equilibria and determine the basicity constant (pKb) of pyrimidine derivatives. nih.govacs.org As the acidity of the solution changes, the protonation state of the molecule changes, which in turn alters its electronic structure and, consequently, its UV-Vis absorption spectrum. nih.govacs.org By monitoring the changes in the absorption spectrum (e.g., shifts in the wavelength of maximum absorbance, λmax) as a function of pH, one can determine the pKa or pKb values of the compound. For example, studies on 4,6-dihydroxypyrimidine (B14393) derivatives show that with increasing acidity, the absorption maximum can shift, indicating the formation of cationic species. nih.govacs.org This method would be directly applicable to studying the basicity of this compound and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of the compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate an electron density map, from which the atomic positions can be determined. mdpi.com

While a crystal structure for this compound is not described in the surveyed literature, this technique has been widely applied to determine the structures of numerous complex pyrimidine derivatives. nih.govmdpi.com For any novel derivative synthesized from this compound, obtaining a crystal structure would provide unambiguous proof of its constitution and stereochemistry, serving as the gold standard for structural characterization. nih.gov

Research Applications of 5 Bromomethyl 2,4,6 Trichloropyrimidine As a Synthetic Scaffold

Precursor in Complex Heterocyclic Synthesis

The unique structural features of 5-(bromomethyl)-2,4,6-trichloropyrimidine make it an ideal starting material for the synthesis of complex heterocyclic compounds. Its utility in this regard is primarily due to the differential reactivity of its functional groups, which can be exploited to build intricate molecular architectures.

The synthesis of densely substituted pyrimidine (B1678525) derivatives is of significant interest due to their prevalence in biologically active compounds. The 2,4,6-trichloropyrimidine (B138864) core of the title compound provides three distinct points for nucleophilic substitution, allowing for the introduction of a variety of functional groups. The reactivity of the chlorine atoms can be modulated by reaction conditions, enabling a controlled, stepwise introduction of substituents.

The general approach to functionalizing the pyrimidine ring involves the sequential displacement of the chlorine atoms with various nucleophiles, such as amines, alcohols, and thiols. The bromomethyl group at the 5-position can also participate in a range of chemical transformations, including nucleophilic substitution and Wittig-type reactions, further increasing the molecular diversity of the resulting pyrimidine derivatives. This multi-faceted reactivity allows for the creation of a library of compounds with diverse substitution patterns for further investigation. organic-chemistry.org

Fused heterocyclic systems are a cornerstone of modern medicinal chemistry, and pyrrolopyrimidines, in particular, have garnered significant attention due to their diverse biological activities. The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through various synthetic routes, often involving the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine core. mdpi.comnih.gov

In the context of this compound, the bromomethyl group serves as a key handle for the annulation of the pyrrole ring. For instance, it can react with a suitable amine to form an intermediate that, upon intramolecular cyclization, yields the desired pyrrolopyrimidine scaffold. The remaining chlorine atoms on the pyrimidine ring can then be further functionalized to generate a diverse range of derivatives. nih.gov

Intermediate for the Synthesis of Potential Bioactive Compounds (Focus on Chemical Synthesis)

The application of this compound extends to the synthesis of molecules with potential therapeutic applications. Its role as a synthetic intermediate is crucial in the development of novel antiviral agents, enzyme inhibitors, and antifungal compounds for research purposes.

The diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been instrumental in the treatment of HIV-1 infections. Etravirine (B1671769) and rilpivirine (B1684574) are prominent members of this class, and their synthesis often involves the use of highly functionalized pyrimidine intermediates. While the direct use of this compound in the commercial synthesis of these drugs is not explicitly detailed, the synthesis of analogues and related scaffolds often employs similar building blocks. For example, the synthesis of etravirine has been reported starting from 5-bromo-2,4,6-trichloropyrimidine. researchgate.netdntb.gov.ua This highlights the utility of halogenated pyrimidines in constructing the core of these antiviral agents.

The synthesis of the rilpivirine scaffold also relies on the strategic functionalization of a pyrimidine core. nih.gov The general synthetic strategy involves the sequential substitution of the chlorine atoms on the pyrimidine ring with different aryl amine fragments. The bromomethyl group in this compound offers an additional site for modification, allowing for the synthesis of novel DAPY analogues with potentially improved antiviral activity or resistance profiles.

Enzyme inhibitors are a critical class of therapeutic agents used in the treatment of various diseases, including cancer and fibrosis. The pyrimidine scaffold is a common feature in many enzyme inhibitors, and this compound can serve as a starting material for the synthesis of precursors to these inhibitors.

ALK-5 Inhibitors: Activin-like kinase 5 (ALK5) is a transforming growth factor-beta (TGF-β) type I receptor kinase that has been implicated in fibrosis and cancer. The development of small molecule inhibitors of ALK5 is an active area of research. medchemexpress.comnih.gov The synthesis of ALK5 inhibitors often involves the construction of a heterocyclic core, and pyrimidine-based scaffolds have shown promise in this regard. The reactivity of this compound allows for the introduction of the necessary pharmacophoric elements required for ALK5 inhibition.

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Many EGFR inhibitors feature a quinazoline (B50416) or pyrimidine core. mdpi.comnih.govnih.gov The synthesis of precursors to EGFR inhibitors can utilize this compound as a starting material to build the central heterocyclic scaffold. The chlorine atoms can be displaced by various aniline (B41778) derivatives, while the bromomethyl group can be further elaborated to introduce additional binding motifs.

The emergence of drug-resistant fungal infections necessitates the development of new antifungal agents. nih.gov Heterocyclic compounds, including those containing a pyrimidine ring, are a rich source of novel antifungal candidates. frontiersin.orgfrontiersin.orgnih.gov The synthesis of diverse libraries of compounds for antifungal screening is a common strategy in drug discovery.

This compound is an excellent starting material for generating such libraries. Its multiple reactive sites allow for the rapid and efficient synthesis of a wide range of pyrimidine derivatives with varied substituents. These compounds can then be screened for their antifungal activity against various pathogenic fungi. The structure-activity relationships derived from these screenings can guide the design of more potent and selective antifungal agents.

Applications in Advanced Materials Chemistry

Design and Synthesis of Reactive Dyes

The core structure of 2,4,6-trichloropyrimidine is a versatile anchor for reactive dyes, which form covalent bonds with textile fibers. The high reactivity of the chlorine atoms on the pyrimidine ring allows for nucleophilic substitution by functional groups present in fibers such as cotton, wool, and silk.

Research in this area has predominantly utilized 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) as the key building block. In this molecule, the aldehyde group serves as a point of attachment for a chromophore (the color-bearing part of the dye molecule), while the three chlorine atoms act as the reactive sites for binding to the fabric. The synthesis of these dyes typically involves the condensation of the aldehyde group with an amino-functionalized chromophore to form an imine linkage.

Table 1: Examples of Reactive Dyes Synthesized from 2,4,6-trichloropyrimidine-5-carbaldehyde

| Dye Structure | Chromophore Type | Color |

| Azo-azomethine | Azo and Azomethine | Yellow to Red |

| Anthraquinone-azomethine | Anthraquinone and Azomethine | Blue |

The resulting dyes exhibit good fixation efficiency and fastness properties on various textiles. The reactivity of the chlorine atoms can be tuned by controlling the reaction conditions, such as temperature and pH, allowing for optimized dyeing processes.

While no specific examples of reactive dyes synthesized directly from This compound have been identified in the reviewed literature, it is plausible that the bromomethyl group could be functionalized to attach a chromophore. For instance, the bromomethyl group could react with a hydroxyl- or amino-containing chromophore through a Williamson ether synthesis or an N-alkylation reaction, respectively. The remaining trichloropyrimidine core would then serve as the reactive anchor for fiber binding. However, this remains a hypothetical application without direct supporting research.

Preparation of Polymeric and Supramolecular Assemblies

Pyrimidine derivatives are recognized as valuable building blocks in the construction of functional polymers and supramolecular architectures due to their rigid, planar structure and the potential for hydrogen bonding and π-π stacking interactions.

While the direct polymerization or incorporation of This compound into polymeric or supramolecular assemblies is not documented, the broader class of halopyrimidines has been employed in such applications. The reactive halogen atoms can participate in various coupling reactions, such as Suzuki or Sonogashira cross-coupling, to form extended polymeric chains.

For instance, di-substituted pyrimidines can be used as monomers in step-growth polymerization to create linear polymers. The resulting pyrimidine-containing polymers may exhibit interesting photophysical or electronic properties, making them suitable for applications in organic electronics.

In the realm of supramolecular chemistry, pyrimidine units can be incorporated into larger macrocyclic or cage-like structures. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, directing the self-assembly of molecules into well-defined supramolecular architectures. These assemblies can have applications in host-guest chemistry, molecular recognition, and catalysis.

Theoretically, the This compound molecule offers multiple reactive sites that could be exploited for the synthesis of complex macromolecular structures. The bromomethyl group and the three chlorine atoms could be selectively functionalized to create multifunctional monomers or building blocks for more intricate polymeric or supramolecular designs. For example, the bromomethyl group could be used to initiate a polymerization reaction, while the chlorine atoms could be used for subsequent cross-linking or functionalization of the polymer.

Table 2: Potential Reactions for Incorporating this compound into Macromolecules

| Reaction Type | Functional Group Targeted | Potential Application |

| Nucleophilic Substitution | Chlorine atoms | Polymer chain extension, cross-linking |

| Williamson Ether Synthesis | Bromomethyl group | Grafting onto polymer backbones |

| N-Alkylation | Bromomethyl group | Attachment of functional side groups |

| Radical Polymerization | Bromomethyl group (as initiator) | Synthesis of pyrimidine-containing polymers |

Despite these theoretical possibilities, it is important to reiterate that no concrete examples of the use of This compound in the preparation of polymeric and supramolecular assemblies have been found in the current scientific literature.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic protocols. For complex molecules like 5-(bromomethyl)-2,4,6-trichloropyrimidine, this involves minimizing waste and maximizing the incorporation of reactant atoms into the final product.

Research Findings: Current research emphasizes a shift away from traditional synthetic routes that often involve stoichiometric reagents and generate significant waste. The focus is now on catalytic reactions and processes with high atom economy. Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. rsc.org Methodologies that are 100% atom-economical, where all reactant atoms are incorporated into the product, represent the ideal for sustainable synthesis. rsc.orgnih.gov

For pyrimidine (B1678525) synthesis, this involves exploring catalytic cycles, reducing the use of hazardous solvents, and designing multi-component reactions where several bonds are formed in a single operation. nih.gov For instance, the synthesis of the core 2,4,6-trichloropyrimidine (B138864) scaffold itself has been optimized from barbituric acid to improve yields and reduce reliance on harsh work-up procedures. google.com Future work on this compound will likely focus on developing catalytic bromination methods for the 5-methyl precursor that avoid the use of stoichiometric and hazardous brominating agents. Additionally, applying green chemistry metrics such as E-factor (Environmental factor) and Reaction Mass Efficiency (RME) will be crucial in evaluating and comparing the sustainability of new synthetic pathways.

| Principle | Description | Relevance to this compound Synthesis |

|---|---|---|

| Maximizing Atom Incorporation | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Developing addition reactions for functionalization rather than substitution reactions that generate salt by-products. |

| Use of Catalysis | Employing catalytic reagents over stoichiometric ones to minimize waste. | Replacing classical chlorination/bromination methods with catalytic alternatives. |

| Minimizing Protecting Groups | Avoiding the use of protecting groups reduces the number of synthetic steps and waste generation. | Developing highly selective reactions that target one reactive site without affecting others. |

| Designing for Energy Efficiency | Conducting syntheses at ambient temperature and pressure whenever possible. | Exploring photochemical or microwave-assisted reactions that can be more energy-efficient than conventional heating. dntb.gov.ua |

Precision Functionalization and Derivatization via Stereoselective Approaches

The polyfunctional nature of this compound makes it an excellent scaffold for creating diverse molecular libraries. However, achieving selectivity is paramount. Halogenated pyrimidines are highly susceptible to nucleophilic aromatic substitution (SNAr), and the different electronic environments of the C2, C4, and C6 positions allow for regioselective reactions. nih.gov

Research Findings: The chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophiles than the chlorine at the C2 position. This inherent difference in reactivity allows for a stepwise and controlled substitution, which is a cornerstone of precision functionalization. nih.gov By carefully selecting reaction conditions (temperature, solvent, and nucleophile), chemists can selectively replace one chlorine atom at a time, building molecular complexity in a predictable manner. researchgate.net

Future research will likely focus on developing catalytic methods, such as palladium-catalyzed cross-coupling reactions, to further enhance the selectivity and scope of these transformations. researchgate.net Moreover, the bromomethyl group at the C5 position is a key handle for introducing further diversity. A significant area for future development is the stereoselective functionalization at this benzylic-like carbon. Developing reactions that can introduce chiral centers at this position with high enantiomeric excess would vastly increase the value of this building block, particularly for applications in medicinal chemistry. This could involve asymmetric phase-transfer catalysis or the use of chiral nucleophiles.

| Reactive Site | Typical Reactions | Opportunity for Precision |

|---|---|---|

| C4/C6-Cl | Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols. nih.gov | Stepwise, regioselective substitution by controlling reaction conditions. |

| C2-Cl | Nucleophilic Aromatic Substitution (SNAr), typically under harsher conditions than C4/C6. nih.gov | Sequential functionalization after C4/C6 positions have reacted. |

| C5-CH₂Br | Nucleophilic substitution (SN2), Wittig reaction, conversion to amines, azides, etc. nih.govnih.gov | Development of stereoselective substitution methods to introduce chirality. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages in terms of safety, scalability, and efficiency. nih.gov This technology is particularly well-suited for handling hazardous reagents or highly exothermic reactions.

Research Findings: The synthesis of pyrimidine derivatives has been successfully translated to flow chemistry systems. dntb.gov.ua For example, a flow photochemical bromination was effectively used in the synthesis of a 5-bromomethylpyrimidine precursor for a pharmaceutical agent. dntb.gov.ua This approach allows for precise control over reaction parameters such as residence time, temperature, and light intensity, leading to higher yields and purities compared to batch processes. The small reactor volumes inherent in flow chemistry also enhance safety when dealing with toxic or explosive intermediates. durham.ac.uk

The integration of this compound chemistry with automated synthesis platforms is another promising frontier. chemrxiv.org Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. chemrxiv.orgbeilstein-journals.org By combining the regioselective reactivity of the pyrimidine core with automated flow technology, it is possible to rapidly generate large libraries of diverse compounds for high-throughput screening in drug discovery and materials science. durham.ac.uk Future work will focus on developing robust, solid-phase synthesis strategies compatible with automation, where the pyrimidine scaffold is anchored to a resin and sequentially functionalized.

Advanced Mechanistic Investigations and Rational Reaction Design

A deep understanding of reaction mechanisms is essential for developing novel, efficient, and selective synthetic methods. For this compound, this involves studying the kinetics and thermodynamics of nucleophilic substitution at both the pyrimidine ring and the bromomethyl group.

Research Findings: Mechanistic studies help rationalize the observed regioselectivity in SNAr reactions. The electron-withdrawing nature of the ring nitrogen atoms activates the chlorine-bearing carbons towards nucleophilic attack, and the relative stability of the Meisenheimer complex intermediates dictates the site of substitution. nih.gov Similarly, understanding the mechanism of substitution at the bromomethyl group (e.g., SN1 vs. SN2 character) is crucial for controlling reaction outcomes. For instance, one study proposed an SN2' mechanism to explain an unexpected debromination and rearrangement during a reaction with methoxide. scispace.com

Emerging opportunities lie in the use of computational chemistry and machine learning to predict reactivity and guide rational reaction design. Density Functional Theory (DFT) calculations can model transition states and reaction pathways, providing insights that are difficult to obtain experimentally. These computational tools can be used to screen virtual libraries of nucleophiles or catalysts to identify optimal conditions for achieving a desired transformation with high selectivity. This in silico approach accelerates the discovery process, reduces experimental waste, and enables the design of more sophisticated and efficient synthetic routes for complex pyrimidine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.